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Compound of Interest

Compound Name: AZD7009

Cat. No.: B1666231

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the proarrhythmic potential of the novel
antiarrhythmic agent AZD7009 and the established class Il antiarrhythmic drug, dofetilide. The
information presented is collated from preclinical experimental data to assist researchers and
drug development professionals in understanding the differential cardiac safety profiles of these
two agents.

Executive Summary

Preclinical studies indicate that AZD7009 exhibits a lower proarrhythmic risk compared to
dofetilide. While both drugs demonstrate efficacy in prolonging the cardiac action potential,
AZD7009's effects are characterized by a self-limited delay in ventricular repolarization and a
more homogenous impact across myocardial cell layers. In contrast, dofetilide produces a more
pronounced and less controlled prolongation of the QT interval, coupled with an increased
transmural dispersion of repolarization, factors strongly associated with a higher risk of
Torsades de Pointes (TdP).

Comparative Electrophysiological and
Proarrhythmic Effects

The following tables summarize the key quantitative findings from comparative preclinical
studies.
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Table 1: Effects on Ventricular Repolarization in Canine

| Rabbit L ef icul I :

Parameter AZD7009 Dofetilide Reference
Concentration _
Bell-shaped Monotonic [1112]
Response
QT Interval
Lengthening (Canine 15.9 +/- 1.3% at 3 uM 27.7 +/- 1.6% [1112]
Wedge)
QT Interval
Lengthening (Rabbit 46.1 +/- 2.9% at 1 uM 100.8 +/- 10.0% [1112]
Wedge)
Action Potential Predominantly in
_ Homogenous across _ _

Duration (APD) midmyocardial and [1][2]

) all cell layers )
Prolongation endocardial layers

Transmural Dispersion
of Repolarization Minimal increase Significant increase [1112]
(TDR)

Table 2: Incidence of Proarrhythmic Events in
Experimental Models
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Proarrhythmic

AZD7009 Dofetilide Reference

Event
Early
Afterdepolarizations 1/4 preparations at 1 6/6 preparations 2]
(EADs) (Rabbit UM (Phase 2) starting at 0.03 pM
Wedge)
R-on-T Extrasystoles , .

) 0/4 preparations 5/6 preparations [1112]
(Rabbit Wedge)
Torsades de Pointes . ]

) 0/4 preparations 4/6 preparations [11[2]

(TdP) (Rabbit Wedge)
TdP in Methoxamine-
Sensitized Rabbits (in  0/8 rabbits 5/8 rabbits [1112]

Vivo)

Mechanism of Action and its Implication for
Proarrhythmia

Dofetilide is a selective blocker of the rapid component of the delayed rectifier potassium
current (IKr), encoded by the hERG gene.[3][4][5] This selective IKr blockade leads to a
significant prolongation of the cardiac action potential and the QT interval.[3][4][5] HowevVer, this
mechanism is also directly linked to an increased risk of TdP.[3][4][5]

AZD7009, in contrast, exhibits a more complex mechanism of action, functioning as a multiple
ion channel blocker.[1][6] It inhibits not only IKr (hERG) but also the late sodium current (INaL)
and other repolarizing potassium currents.[1][6][7] The inhibition of the late sodium current is
thought to counteract excessive action potential duration prolongation, thereby mitigating the
risk of EADs and TdP.[6] This multi-channel effect likely contributes to the observed lower
proarrhythmic potential of AZD7009 compared to the more selective IKr blockade of dofetilide.

[6]
Fig. 1: Drug Action on Cardiac lon Channels

Experimental Protocols
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Arterially Perfused Canine and Rabbit Left Ventricular
Wedge Preparation

This ex vivo model allows for the assessment of transmural electrophysiological effects of
compounds.

o Preparation: A transmural wedge of the left ventricular free wall is dissected and cannulated
via a native coronary artery.[8][9]

o Perfusion: The preparation is perfused with oxygenated Tyrode's solution at a constant
pressure.[10]

e Recording: Transmembrane action potentials are recorded from the epicardial, M-region, and
endocardial surfaces using floating microelectrodes. A transmural ECG is also recorded.[8]

[9]

e Drug Administration: AZD7009 and dofetilide are added to the perfusate at increasing
concentrations.

o Endpoints: Changes in action potential duration (APD) at 90% repolarization (APD90), QT
interval, and transmural dispersion of repolarization (TDR) are measured. The incidence of
EADs, R-on-T extrasystoles, and TdP is documented.[1][2]

Experiment

Perfuse with 3 Record Action Potentials Administer Drug 3 Measure APD, QT,
Tyrode's Solution [ & Transmural ECG ] : ancreasing ConcentrationsD TDR & Arrhythmias

Preparation

Isolate Left Cannulate
Ventricular Wedge Coronary Artery

Click to download full resolution via product page

Fig. 2: Ventricular Wedge Experimental Workflow
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Methoxamine-Sensitized Rabbit Model of Torsades de
Pointes (in vivo)

This in vivo model is used to assess the proarrhythmic potential of drugs in a whole-animal
system.

Animal Preparation: Rabbits are anesthetized.[11][12]

o Sensitization: Methoxamine, an a-adrenergic agonist, is infused to create a sensitized state
for the development of TdP.[11][12]

o Drug Administration: AZD7009 or dofetilide is administered via intravenous infusion.[1][2]

e Monitoring: A continuous ECG is recorded to monitor heart rate, QT interval, and the
occurrence of arrhythmias.[11][12]

e Endpoint: The primary endpoint is the incidence of TdP.[1][2]

(Anesthetize RabbiD
Infuse Methoxamine
(Sensitization)
Administer Test Drug
(AZD7009 or Dofetilide)
Continuous ECG
Monitoring

Assess Incidence
of Torsades de Pointes
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Fig. 3: In Vivo Proarrhythmia Assessment Workflow

Conclusion

The available preclinical data consistently demonstrate a more favorable cardiac safety profile
for AZD7009 compared to dofetilide. The multi-channel blocking mechanism of AZD7009,
particularly its inhibition of the late sodium current, appears to confer a protective effect against
the excessive QT prolongation and increased transmural dispersion of repolarization that are
characteristic of dofetilide and are known to be proarrhythmic. These findings suggest that
AZD7009 may represent a safer alternative for the management of cardiac arrhythmias,
although further clinical investigation is warranted to confirm these preclinical observations in
humans. It is important to note that development of AZD7009 was discontinued for non-
cardiovascular reasons.[13]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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